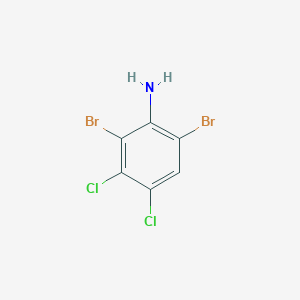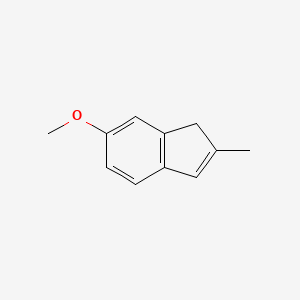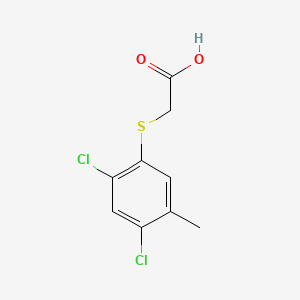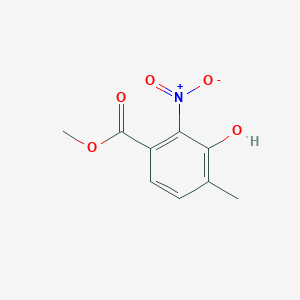
1,6-Dibenzoyl-D-mannitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dibenzoyl-D-mannitol is a chemical compound that belongs to the class of carbohydrate derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in scientific research due to its various biochemical and physiological effects.
準備方法
Synthetic Routes and Reaction Conditions
1,6-Dibenzoyl-D-mannitol can be synthesized through the esterification of D-mannitol with benzoyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving D-mannitol in a suitable solvent like dichloromethane, followed by the addition of benzoyl chloride and pyridine. The mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1,6-Dibenzoyl-D-mannitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to benzyl alcohols.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces benzyl alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,6-Dibenzoyl-D-mannitol has several applications in scientific research:
Bioengineering: Used in the genetic modification of cyanobacteria for photosynthetic production of mannitol from CO2.
Crystallography: Investigated for its crystal structure, confirming the existence of phenylboronate moieties as six-membered rings in the solid state.
Organic Synthesis and Catalysis: Used in the development of chiral ligands for catalysis, particularly in asymmetric hydrogenation reactions.
Material Science: Explored for the development of photochemically reversible liquefaction and solidification materials.
作用機序
The mechanism of action of 1,6-Dibenzoyl-D-mannitol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo esterification and de-esterification reactions, which can modify the structure and function of biomolecules. These reactions can influence cellular processes such as signal transduction, enzyme activity, and gene expression.
特性
CAS番号 |
7226-27-9 |
|---|---|
分子式 |
C20H22O8 |
分子量 |
390.4 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-6-benzoyloxy-2,3,4,5-tetrahydroxyhexyl] benzoate |
InChI |
InChI=1S/C20H22O8/c21-15(11-27-19(25)13-7-3-1-4-8-13)17(23)18(24)16(22)12-28-20(26)14-9-5-2-6-10-14/h1-10,15-18,21-24H,11-12H2/t15-,16-,17-,18-/m1/s1 |
InChIキー |
LDFVROHMRYBVGB-BRSBDYLESA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)O)O)O)O |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C2=CC=CC=C2)O)O)O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)O)O)O)O |
Key on ui other cas no. |
7226-27-9 5346-88-3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




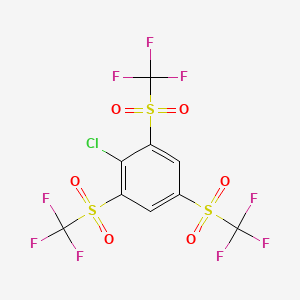
![(2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3056474.png)
